solubility profile of 2-(2-Phenylthiazol-4-yl)benzoic acid in different solvents
solubility profile of 2-(2-Phenylthiazol-4-yl)benzoic acid in different solvents
An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-Phenylthiazol-4-yl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
Introduction: The Central Role of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from discovery to a viable drug product, pre-formulation studies are a foundational pillar.[1][2] These investigations of a drug candidate's physicochemical properties inform critical decisions in formulation development, toxicology, and clinical trial design.[2][3] Among these properties, aqueous solubility is arguably one of the most crucial, as it directly impacts the bioavailability of orally administered drugs.[4] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.
This guide focuses on establishing a robust solubility profile for 2-(2-Phenylthiazol-4-yl)benzoic acid, a molecule with structural motifs that suggest interesting but complex solubility behavior. The presence of a carboxylic acid on the benzoic ring points towards pH-dependent solubility, while the large, relatively non-polar 2-phenylthiazole substituent will likely decrease aqueous solubility compared to simple benzoic acid. Understanding this interplay is key to unlocking the therapeutic potential of this and similar molecules.
Physicochemical Characterization and Theoretical Considerations
A thorough understanding of the molecule's intrinsic properties is essential for designing meaningful solubility studies.[3][5]
Molecular Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~295.3 g/mol | Higher molecular weight can negatively impact solubility. |
| pKa (acidic) | ~4-5 | The carboxylic acid group will be ionized at pH values above its pKa, leading to increased aqueous solubility in neutral to alkaline conditions.[6][7] |
| logP | ~3.5-4.5 | This value suggests the compound is lipophilic ("water-fearing"), which generally correlates with lower aqueous solubility. |
The benzoic acid moiety provides a handle for pH-dependent solubility. In an acidic environment (low pH), the carboxylic acid will be protonated and uncharged, leading to lower aqueous solubility. In alkaline conditions (high pH), it will deprotonate to the more soluble carboxylate anion.[7] However, the bulky and hydrophobic phenylthiazole group will likely dominate the overall solubility, making the compound poorly soluble in water even at favorable pH. Electron-withdrawing substituents on a benzoic acid ring can increase acidity (lower pKa), thereby affecting the pH at which it ionizes.[4][8][9]
Strategic Solvent Selection
The choice of solvents is a critical step in building a comprehensive solubility profile. The selection should be guided by the need to understand the compound's behavior in both biological and manufacturing contexts.[10][11]
Rationale for Solvent Classes:
-
Aqueous Buffers: To simulate the pH range of the gastrointestinal tract (pH 1.2 to 7.4), which is critical for predicting oral absorption.[12]
-
Biorelevant Media: Such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin to mimic the composition of intestinal fluids more closely.
-
Organic Solvents: A range of polar and non-polar organic solvents are used to understand the compound's general solubility characteristics, which is important for developing analytical methods, and for potential formulation in non-aqueous systems.
-
Co-solvent Systems: Mixtures of water and organic solvents (e.g., ethanol, propylene glycol) are often used in liquid formulations to enhance the solubility of poorly water-soluble drugs.
Table of Recommended Solvents for Initial Screening:
| Solvent | Type | Rationale |
| 0.1 M HCl (pH ~1.2) | Aqueous Buffer | Simulates stomach acid. |
| Acetate Buffer (pH 4.5) | Aqueous Buffer | Represents the transition from stomach to small intestine. |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Simulates the environment of the small intestine. |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Represents physiological pH of blood and deep intestine. |
| Water | Aqueous | Baseline aqueous solubility. |
| Methanol | Polar Protic Organic | Common solvent in synthesis and analysis. |
| Ethanol | Polar Protic Organic | Pharmaceutically acceptable solvent. |
| Acetone | Polar Aprotic Organic | Useful for understanding polarity effects. |
| Acetonitrile | Polar Aprotic Organic | Common mobile phase in HPLC. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | High solubilizing power, often used for stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile Co-solvent | Common excipient in liquid formulations. |
| Propylene Glycol | Co-solvent | Another common pharmaceutical excipient. |
Experimental Methodology: Determining Thermodynamic Solubility
For pre-formulation studies, determining the thermodynamic solubility is crucial as it represents the true equilibrium solubility of the most stable crystalline form of the compound.[13][14] The "gold standard" for this measurement is the shake-flask method .[15][16]
The Shake-Flask Method: A Self-Validating Protocol
This method is designed to achieve equilibrium between the undissolved solid and the solvent, providing a reliable measure of thermodynamic solubility.[15][17]
Step-by-Step Protocol:
-
Preparation: Add an excess of solid 2-(2-Phenylthiazol-4-yl)benzoic acid to a series of vials, each containing a known volume of a selected solvent. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[17][18]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is best achieved by filtering the supernatant through a chemically compatible filter (e.g., 0.45 µm PTFE or PVDF) or by high-speed centrifugation.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (see Section 5).
-
Validation of Equilibrium: To ensure that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values plateau.[15]
Caption: Workflow for the Shake-Flask Solubility Determination.
Kinetic Solubility: A High-Throughput Alternative
In early drug discovery, kinetic solubility assays are often employed for high-throughput screening.[19][20][21] In this method, the compound is first dissolved in DMSO and then diluted into the aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. While faster, this method can sometimes overestimate solubility as it may not allow sufficient time for the most stable crystal form to precipitate.[14]
Analytical Quantification: Ensuring Accuracy and Precision
The trustworthiness of solubility data hinges on the analytical method used for quantification.[22] High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.[22][23][24]
Method Selection Logic:
Caption: Decision tree for selecting an analytical quantification method.
HPLC-UV Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the protonation of the carboxylic acid for good peak shape.
-
Detection: The UV detection wavelength should be set at the λmax of 2-(2-Phenylthiazol-4-yl)benzoic acid.
-
Validation: The method must be validated for linearity, accuracy, and precision according to ICH guidelines (Q2(R1)) to ensure reliable results.[25]
Data Presentation and Interpretation
The final solubility data should be presented in a clear and concise manner to facilitate comparison across different conditions.
Example Data Table:
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl (pH 1.2) | 25 | [Result] | [Result] |
| Acetate Buffer (pH 4.5) | 25 | [Result] | [Result] |
| Phosphate Buffer (pH 6.8) | 25 | [Result] | [Result] |
| Phosphate Buffer (pH 7.4) | 25 | [Result] | [Result] |
| Water | 25 | [Result] | [Result] |
| 0.1 M HCl (pH 1.2) | 37 | [Result] | [Result] |
| Phosphate Buffer (pH 6.8) | 37 | [Result] | [Result] |
| Methanol | 25 | [Result] | [Result] |
| Ethanol | 25 | [Result] | [Result] |
| DMSO | 25 | [Result] | [Result] |
Interpretation:
-
pH-Solubility Profile: For 2-(2-Phenylthiazol-4-yl)benzoic acid, solubility is expected to be low at pH 1.2 and to increase significantly as the pH rises above the pKa of the carboxylic acid group.
-
Temperature Effects: Solubility generally increases with temperature, and the extent of this change can provide thermodynamic insights into the dissolution process.
-
Organic Solvents: High solubility in solvents like DMSO and lower solubility in less polar solvents would be expected based on the molecule's predicted properties.
Ensuring Trustworthiness: Good Laboratory Practices (GLP)
Adherence to Good Laboratory Practices (GLP) is paramount for ensuring the quality and integrity of non-clinical laboratory studies.[26][27][28][29] While formal GLP compliance is typically reserved for regulatory safety studies, adopting its principles in pre-formulation enhances the reliability of the data.
Key GLP Principles for Solubility Studies:
-
Standard Operating Procedures (SOPs): All experimental and analytical methods should be documented in detailed SOPs.
-
Calibration and Maintenance: All equipment (balances, pH meters, HPLC systems, incubators) must be regularly calibrated and maintained.
-
Data Integrity: Raw data, experimental conditions, and calculations should be meticulously recorded in a laboratory notebook.
-
Personnel: Scientists performing the studies must be trained and proficient in the methodologies.
By implementing these practices, the solubility data generated for 2-(2-Phenylthiazol-4-yl)benzoic acid will be robust, reproducible, and reliable for making critical drug development decisions.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]
- A review of methods for solubility determination in biopharmaceutical drug characteriz
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]
-
Solubility Assessment Service. Creative Biolabs. Available from: [Link]
-
SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Preformulation Studies. Pharmaceutical Formulation: The Science and Technology of Dosage Forms. [Link]
-
Pre-formulation Studies. KK Wagh College of Pharmacy. [Link]
-
[Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]
-
Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
Shake Flask Method Summary. BioAssay Systems. [Link]
-
Q8(R2): Pharmaceutical Development. ICH. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
- GOOD LABORATORY PRACTICE (GLP). [No valid URL found]
-
Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware. [Link]
-
Characterization of Physicochemical Properties. Pace Analytical. [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]
-
Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]
-
Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. FDA. [Link]
-
Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. [Link]
-
REGULATORY REQUIREMENTS FOR PREFORMULATION STUDIES. An International Health Care and Pharmaceutical Application. [Link]
-
Physicochemical characterization of drug nanocarriers. ResearchGate. [Link]
-
Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support. PMC. [Link]
-
Good Laboratory Practices (GLP): 2024 Guide. Biobide. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Benzoic acid. Wikipedia. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]
-
Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. PubMed. [Link]
-
Solvent Selection Guide. University of York. [Link]
-
What is the influence of substituents on the acidity of the carboxylic acid? Quora. [Link]
Sources
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. ichapps.com [ichapps.com]
- 3. pacelabs.com [pacelabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 11. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 12. Preformulation Considerations for Controlled Release Dosage Forms: Part II—Selected Candidate Support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. evotec.com [evotec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. scielo.br [scielo.br]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. ijpsr.com [ijpsr.com]
- 23. improvedpharma.com [improvedpharma.com]
- 24. researchgate.net [researchgate.net]
- 25. impactfactor.org [impactfactor.org]
- 26. proto.ufsc.br [proto.ufsc.br]
- 27. fda.gov [fda.gov]
- 28. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 29. chromatographyonline.com [chromatographyonline.com]
